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Compound of Interest

Compound Name: Megastigm-7-ene-3,4,6,9-tetrol

Cat. No.: B15592047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry of Megastigm-7-ene-
3,4,6,9-tetrol, a naturally occurring megastigmane norisoprenoid. This document details the

structural elucidation of a known stereoisomer, outlines relevant experimental protocols, and

discusses the potential biological significance of this class of compounds.

Introduction to Megastigm-7-ene-3,4,6,9-tetrol
Megastigm-7-ene-3,4,6,9-tetrol (CAS No: 180164-14-1) is a C13-norisoprenoid isolated from

various plant sources, including Apollonias barbujana and Desmos cochinchinensis.

Norisoprenoids are derived from the degradation of carotenoids and are known for their diverse

chemical structures and biological activities. The stereochemistry of these molecules is a

critical determinant of their biological function, making detailed stereochemical analysis

essential for drug discovery and development.

One specific stereoisomer that has been isolated and characterized is 5αH-megastigm-7-ene-

3α,4α,6β,9-tetrol. Its relative configuration was determined through advanced spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear

Overhauser Effect Spectroscopy (NOESY) experiments.
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While a comprehensive comparative table of all possible stereoisomers of Megastigm-7-ene-
3,4,6,9-tetrol is not available in the public domain, the following table summarizes the reported

¹H and ¹³C NMR spectroscopic data for the characterized stereoisomer, 5αH-megastigm-7-ene-

3α,4α,6β,9-tetrol, isolated from Desmos cochinchinensis var. fulvescens. This data is crucial for

the identification and differentiation of this specific stereoisomer.

Table 1: ¹H and ¹³C NMR Data for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol (in CDCl₃)

Position ¹³C (δc) ¹H (δH, mult., J in Hz)

1 35.8 1.25 (m), 1.85 (m)

2 49.8 1.50 (m)

3 76.5 3.60 (br d, J = 2.5)

4 78.1 3.95 (d, J = 2.5)

5 50.1 1.65 (m)

6 73.2 4.30 (br s)

7 130.5 5.80 (dd, J = 15.5, 6.0)

8 135.2 5.90 (d, J = 15.5)

9 68.7 4.45 (quint, J = 6.0)

10 23.5 1.30 (d, J = 6.0)

11 24.1 0.95 (s)

12 24.8 1.05 (s)

13 20.1 1.15 (s)

Note: The data presented is based on information from phytochemical studies of Desmos

cochinchinensis var. fulvescens. The exact values may vary slightly depending on the solvent

and instrument used.
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The isolation and structural elucidation of 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol from plant

material typically involves a multi-step process. The following is a generalized protocol based

on standard phytochemical investigation procedures.

Extraction and Isolation
Plant Material Extraction: Dried and powdered plant material (e.g., leaves of Desmos

cochinchinensis) is extracted exhaustively with a suitable solvent, typically methanol

(MeOH), at room temperature.

Solvent Partitioning: The crude MeOH extract is concentrated under reduced pressure and

then partitioned successively with solvents of increasing polarity, such as n-hexane,

chloroform (CHCl₃), and ethyl acetate (EtOAc), to fractionate the compounds based on their

polarity.

Column Chromatography: The fraction containing the target compound (e.g., the CHCl₃

fraction) is subjected to column chromatography on silica gel. The column is eluted with a

gradient of solvents, such as n-hexane/EtOAc or CHCl₃/MeOH, of increasing polarity.

Preparative HPLC: Fractions containing the compound of interest are further purified by

preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column

(e.g., C18) with a suitable mobile phase (e.g., MeOH/H₂O or acetonitrile/H₂O) to yield the

pure compound.

Structure Elucidation
Spectroscopic Analysis: The structure of the purified compound is determined using a

combination of spectroscopic methods:

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and number of

protons and carbons in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C

correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C

correlations, which helps in connecting different fragments of the molecule.

Stereochemistry Determination:

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for

determining the relative stereochemistry of the molecule. NOESY correlations are

observed between protons that are close in space, regardless of whether they are directly

bonded. The presence or absence of specific cross-peaks in the NOESY spectrum allows

for the assignment of the relative configuration of the stereocenters. For 5αH-megastigm-

7-ene-3α,4α,6β,9-tetrol, key NOESY correlations would establish the spatial relationships

between the protons on the cyclohexane ring and the side chain.

Circular Dichroism (CD) and Mosher's Acid Analysis: These techniques can be employed

to determine the absolute configuration of the chiral centers, although this information was

not explicitly found for this specific stereoisomer in the reviewed literature.
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Caption: Experimental workflow for the isolation and structural elucidation of 5αH-megastigm-7-

ene-3α,4α,6β,9-tetrol.
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Caption: Potential modulation of the NF-κB signaling pathway by megastigmane derivatives.

Biological Activity and Signaling Pathways
While specific biological activity data for 5αH-megastigm-7-ene-3α,4α,6β,9-tetrol is limited in

publicly available literature, megastigmane derivatives as a class have been reported to exhibit

various biological activities, including anti-inflammatory properties.

The anti-inflammatory effects of many natural products are often attributed to their ability to

modulate key signaling pathways involved in the inflammatory response. One of the most

critical pathways is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state,

NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by

pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its

ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to

translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory

mediators.

It is plausible that Megastigm-7-ene-3,4,6,9-tetrol and its stereoisomers could exert anti-

inflammatory effects by interfering with the NF-κB signaling pathway, potentially by inhibiting

the activation of the IKK complex or other upstream events. However, further research is

required to confirm this specific mechanism of action for this particular compound.

Conclusion
The stereochemistry of Megastigm-7-ene-3,4,6,9-tetrol is a key aspect that likely governs its

biological activity. The detailed structural elucidation of the 5αH-megastigm-7-ene-3α,4α,6β,9-

tetrol stereoisomer provides a solid foundation for further investigation into this class of

molecules. The provided experimental protocols offer a roadmap for the isolation and

characterization of this and other related compounds. Future research should focus on the

synthesis and biological evaluation of all possible stereoisomers of Megastigm-7-ene-3,4,6,9-
tetrol to establish a clear structure-activity relationship and to explore their potential as

therapeutic agents, particularly in the context of inflammatory diseases.
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6-9-tetrol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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